molecular formula C20H15F2NO4S B382776 Methyl 2-[[4-(difluoromethoxy)benzoyl]amino]-5-phenylthiophene-3-carboxylate

Methyl 2-[[4-(difluoromethoxy)benzoyl]amino]-5-phenylthiophene-3-carboxylate

Cat. No.: B382776
M. Wt: 403.4g/mol
InChI Key: XVPNXGGKEYOKGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[[4-(difluoromethoxy)benzoyl]amino]-5-phenylthiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a benzoyl group, and a difluoromethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction typically uses palladium catalysts and boron reagents to form carbon-carbon bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[[4-(difluoromethoxy)benzoyl]amino]-5-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Methyl 2-[[4-(difluoromethoxy)benzoyl]amino]-5-phenylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.

    Industry: It could be used in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism by which Methyl 2-[[4-(difluoromethoxy)benzoyl]amino]-5-phenylthiophene-3-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives and benzoyl-substituted molecules. Examples include:

Uniqueness

What sets Methyl 2-[[4-(difluoromethoxy)benzoyl]amino]-5-phenylthiophene-3-carboxylate apart is its combination of a thiophene ring with a difluoromethoxy benzoyl group. This unique structure can impart specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C20H15F2NO4S

Molecular Weight

403.4g/mol

IUPAC Name

methyl 2-[[4-(difluoromethoxy)benzoyl]amino]-5-phenylthiophene-3-carboxylate

InChI

InChI=1S/C20H15F2NO4S/c1-26-19(25)15-11-16(12-5-3-2-4-6-12)28-18(15)23-17(24)13-7-9-14(10-8-13)27-20(21)22/h2-11,20H,1H3,(H,23,24)

InChI Key

XVPNXGGKEYOKGU-UHFFFAOYSA-N

SMILES

COC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)OC(F)F

Canonical SMILES

COC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C3=CC=C(C=C3)OC(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.